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Compound of Interest

Compound Name: Fomesafen-d3

Cat. No.: B12370010

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fomesafen-d3 is the deuterium-labeled form of Fomesafen. Deuterium labeling is
a common practice in drug metabolism and pharmacokinetic studies to trace the fate of a
molecule. The toxicological properties of a deuterated compound are generally considered to
be very similar to its non-deuterated counterpart. This profile is based on the available
toxicological data for Fomesafen.

Executive Summary

Fomesafen is a selective herbicide used for the control of broadleaf weeds.[1] Its mechanism of
action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2] This
technical guide provides an in-depth overview of the toxicological profile of Fomesafen, serving
as a critical reference for researchers, scientists, and drug development professionals. The
information compiled herein is based on a comprehensive review of available toxicological
studies.

Mechanism of Action

Fomesafen exerts its herbicidal effect by inhibiting protoporphyrinogen oxidase (PPO), a key
enzyme in the chlorophyll and heme biosynthesis pathway in plants.[1][2] This inhibition leads
to the accumulation of protoporphyrin IX, a potent photosensitizer. In the presence of light and
oxygen, protoporphyrin IX induces the formation of reactive oxygen species (ROS), which
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cause lipid peroxidation and disruption of cell membranes, ultimately leading to cell death. In
mammalian systems, Fomesafen has been shown to induce apoptosis and increase ROS.
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Caption: Fomesafen's inhibitory action on PPO leads to cellular damage.

Acute Toxicity

Fomesafen exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure. It is,
however, a severe eye irritant and a moderate skin irritant.

Route of Exposure  Species Value (LD50) Classification
Oral Rat >5000 mg/kg Slightly Toxic
Dermal Rabbit >2000 mg/kg Low Toxicity
Inhalation Rat >5.2 mg/L Low Toxicity
Irritation Species Result

Eye Rabbit Severely irritating

Skin Rabbit Moderately irritating

Sensitization Species Result

Dermal Guinea Pig Sensitizer

Table 1: Acute Toxicity of Fomesafen

Experimental Protocols: Acute Toxicity Testing
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Acute Oral Toxicity (LD50): The acute oral toxicity is typically determined using a method like
the OECD 423 guideline. This involves the administration of a single high dose of the
substance to a small number of animals, followed by observation for 14 days for signs of
toxicity and mortality.

Dermal and Eye Irritation: These studies are generally conducted according to OECD
guidelines 404 and 405, respectively. A small amount of the substance is applied to the skin or
into the eye of a rabbit, and the level of irritation is scored over a set period.

Chronic Toxicity

The primary target organs following repeated exposure to Fomesafen are the liver and the
hematological system.

LOAEL
NOAEL (No
(Lowest
) ] Observed o
Species Duration Observed Key Findings
Adverse Effect
Adverse Effect
Level)
Level)
Liver effects
(hepatocyte
Rat 90-day 1 mg/kg/day 5 mg/kg/day hypertrophy),
hematological
changes.
Liver effects,
Dog l-year 1 mg/kg/day 25 mg/kg/day hematological
changes.
Liver tumors
(considered not
Mouse 18-month 1 mg/kg/day 5 mg/kg/day
relevant to
humans).

Table 2: Chronic Toxicity of Fomesafen
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Genotoxicity

The available evidence suggests that Fomesafen is not genotoxic.

Assay Test System Result

Ames Test S. typhimurium Negative
Chromosomal Aberration Human Lymphocytes in vitro Negative
Mouse Micronucleus In vivo Negative

Table 3: Genotoxicity of Fomesafen

Experimental Protocol: Ames Test

The Ames test is a widely used method for assessing the mutagenic potential of a chemical.
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Caption: A simplified workflow of the Ames test for mutagenicity.

Carcinogenicity
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Fomesafen is classified as "Not Likely to be Carcinogenic to Humans". Although liver tumors
were observed in a mouse carcinogenicity study, the U.S. EPA's Cancer Assessment Review
Committee (CARC) concluded that this finding is not relevant to human health.

Reproductive and Developmental Toxicity

Fomesafen has demonstrated reproductive and developmental effects, but generally at doses
that also cause maternal toxicity.

Study Type Species Key Findings

Decreased litter weight gain,
] ) decreased pup survival, and a
Two-Generation Reproduction Rat i
reduced number of live-born

pups at high doses.

Post-implantation loss was
Developmental Rat
observed.

) No evidence of increased
Developmental Rabbit o
susceptibility.

Table 4: Reproductive and Developmental Toxicity of Fomesafen

Experimental Protocol: Developmental Toxicity Study

Developmental toxicity studies, such as those following OECD guideline 414, are designed to
assess the potential for adverse effects on the developing fetus.

e Dosing: Pregnant female animals are dosed with the test substance during the period of

organogenesis.
o Observation: Maternal animals are observed for clinical signs of toxicity.

» Examination: Near the end of gestation, the fetuses are examined for external, visceral, and
skeletal abnormalities.

Environmental Fate and Ecotoxicology
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Fomesafen is persistent in the environment and has a high potential for leaching into
groundwater.

» Soil Persistence: The half-life of Fomesafen in soil can range from 63 to 527 days.

» Mobility: Due to its properties, Fomesafen is likely to be mobile in soil and has the potential
to reach groundwater.

e Aquatic Toxicity: Fomesafen has low toxicity to freshwater fish. The EPA aquatic benchmark
is 63 mg/L.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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